molecular formula C16H15N5O3 B5879287 N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Katalognummer B5879287
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: BZFMBNYGBQOYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMTB, is a chemical compound with potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds, which have been identified as potent inhibitors of various enzymes and receptors.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is believed to involve binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. The tetrazole moiety of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is thought to play a crucial role in its inhibitory activity, as it can form hydrogen bonds with the amino acid residues in the active site of the target protein.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a key role in the nervous system. Inhibition of monoamine oxidase can lead to an increase in the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for various targets, as well as its ease of synthesis. However, there are also some limitations to its use, such as its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the development of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide and related compounds. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another direction is the identification of new targets for inhibition, such as enzymes and receptors involved in cancer or neurodegenerative diseases. Additionally, the development of new synthetic methods for the production of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide and related compounds could lead to more efficient and cost-effective drug discovery.

Synthesemethoden

N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with sodium azide, followed by reduction with lithium aluminum hydride and subsequent reaction with 3-aminobenzoic acid. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been identified as a potential inhibitor of various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and monoamine oxidase. These enzymes and receptors play important roles in various physiological and pathological processes, making them attractive targets for drug discovery. N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to exhibit potent inhibitory activity against these targets, making it a promising lead compound for the development of new drugs.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-13-6-7-14(15(9-13)24-2)18-16(22)11-4-3-5-12(8-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFMBNYGBQOYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.